
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline” has a CAS Number of 866133-05-3 and a linear formula of C13H10Cl2F3NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Kategaonkar et al. (2010) involves the synthesis of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives using a click chemistry approach. These compounds, related to 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline, showed significant antifungal and antibacterial activity against various strains, highlighting their potential in antimicrobial applications (Kategaonkar et al., 2010).
Synthesis of Substituted Quinolines
Research by Khodair et al. (1999) focused on creating heterocyclo[c]quinolines from 4-chloro-2-methyl-3-nitroquinolines, which are structurally similar to the compound . This work contributes to the understanding of quinoline derivatives' synthesis and their potential biological applications, such as antimalarial, antibacterial, antihypertensive, antifungal, and antitumor properties (Khodair et al., 1999).
Photochemical Reactions
A study by Ono and Hata (1983) on 2-(dimethylcarbamoyl)quinolines, which are related to the compound of interest, demonstrates the impact of introducing a chlorine atom to the quinoline nucleus on photochemical reactions. This research has implications for developing photochemical processes in organic chemistry and materials science (Ono & Hata, 1983).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2006).
Magnetic Nanostructures for Zinc Ion Detection
Pourfallah and Lou (2018) developed magnetic nanosensors based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline for zinc ion detection in aqueous solutions. This innovative application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Pourfallah & Lou, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N/c1-7-8(5-6-14)11(15)9-3-2-4-10(12(9)19-7)13(16,17)18/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOGGIQRLMMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)C(F)(F)F)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)
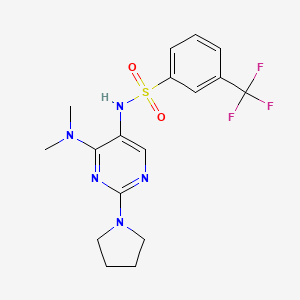

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)
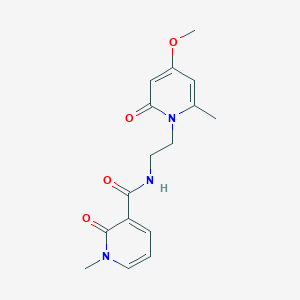
![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)

![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)
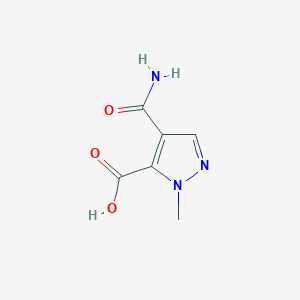
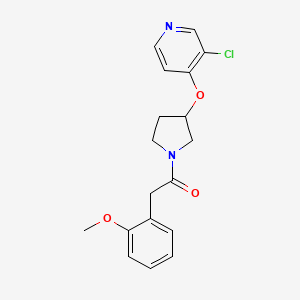

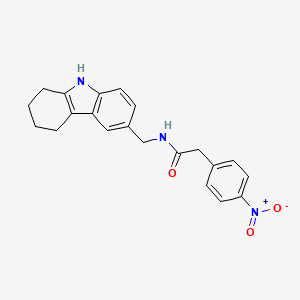
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)